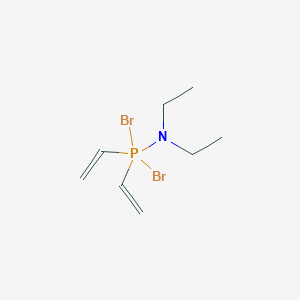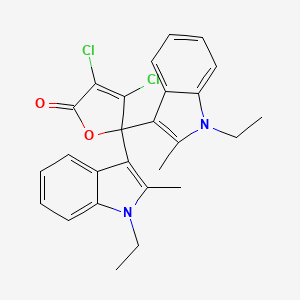![molecular formula C14H24O B14498905 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol CAS No. 63839-63-4](/img/structure/B14498905.png)
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: is an organic compound with the molecular formula C14H24O It is a bicyclic alcohol with a unique structure that includes a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential for understanding its full range of activities.
Comparación Con Compuestos Similares
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: A ketone derivative with similar structural features.
2-Methylene-6,10,10-trimethylbicyclo[7.2.0]undec-5-ene: A compound with a methylene group instead of a hydroxyl group.
Uniqueness: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol is unique due to its specific combination of a hydroxyl group and a double bond within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
63839-63-4 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-13,15H,4,6-9H2,1-3H3 |
Clave InChI |
BEGRTSJYFLDFOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C2CC(C2CC1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


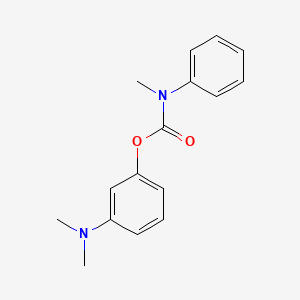
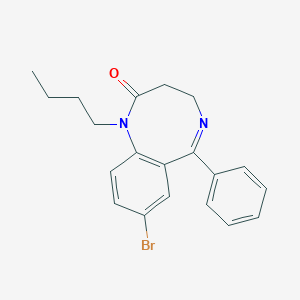
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

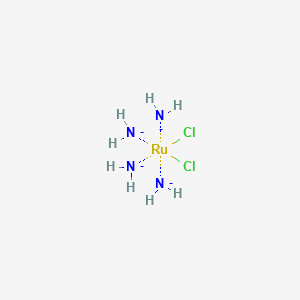
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
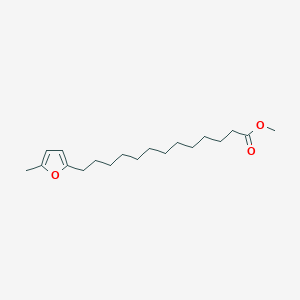
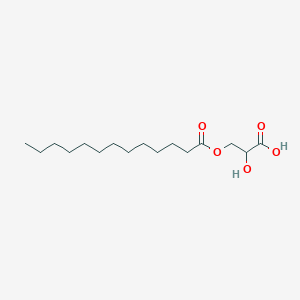
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
